(2R)-N-(2,6-dimethylphenyl)-1-hexylpiperidine-2-carboxamide (2R)-N-(2,6-dimethylphenyl)-1-hexylpiperidine-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16552030
InChI: InChI=1S/C20H32N2O/c1-4-5-6-8-14-22-15-9-7-13-18(22)20(23)21-19-16(2)11-10-12-17(19)3/h10-12,18H,4-9,13-15H2,1-3H3,(H,21,23)/t18-/m1/s1
SMILES:
Molecular Formula: C20H32N2O
Molecular Weight: 316.5 g/mol

(2R)-N-(2,6-dimethylphenyl)-1-hexylpiperidine-2-carboxamide

CAS No.:

Cat. No.: VC16552030

Molecular Formula: C20H32N2O

Molecular Weight: 316.5 g/mol

* For research use only. Not for human or veterinary use.

(2R)-N-(2,6-dimethylphenyl)-1-hexylpiperidine-2-carboxamide -

Specification

Molecular Formula C20H32N2O
Molecular Weight 316.5 g/mol
IUPAC Name (2R)-N-(2,6-dimethylphenyl)-1-hexylpiperidine-2-carboxamide
Standard InChI InChI=1S/C20H32N2O/c1-4-5-6-8-14-22-15-9-7-13-18(22)20(23)21-19-16(2)11-10-12-17(19)3/h10-12,18H,4-9,13-15H2,1-3H3,(H,21,23)/t18-/m1/s1
Standard InChI Key CFOOIDQIKCJQHJ-GOSISDBHSA-N
Isomeric SMILES CCCCCCN1CCCC[C@@H]1C(=O)NC2=C(C=CC=C2C)C
Canonical SMILES CCCCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C

Introduction

Molecular Structure and Stereochemical Features

Core Architecture

The compound’s structure comprises a six-membered piperidine ring with a nitrogen atom at position 1. A hexyl chain (C6H13-\text{C}_6\text{H}_{13}) is attached to the nitrogen, while the C2 position bears a carboxamide group linked to a 2,6-dimethylphenyl aromatic ring. The stereochemistry at C2 is defined as R-configuration, which influences its three-dimensional conformation and interactions with biological targets .

Table 1: Molecular Properties of (2R)-N-(2,6-Dimethylphenyl)-1-hexylpiperidine-2-carboxamide

PropertyValue
Molecular FormulaC20H32N2O\text{C}_{20}\text{H}_{32}\text{N}_2\text{O}
Molecular Weight316.5 g/mol
IUPAC Name(2R)-N-(2,6-Dimethylphenyl)-1-hexylpiperidine-2-carboxamide
StereochemistryR-configuration at C2
Canonical SMILESCCCCCCN1CCCC[C@@H]1C(=O)NC2=C(C=CC=C2C)C

The hexyl chain enhances lipophilicity, potentially improving membrane permeability, while the 2,6-dimethylphenyl group contributes to steric hindrance and π-π stacking capabilities.

Comparative Stereochemical Analysis

The (2R)-enantiomer differs significantly from its (2S)-counterpart, such as (S)-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide (PubChem CID: 10014180), which has a smaller substituent (hydrogen instead of hexyl) and opposite configuration . This structural variation impacts biological activity; for example, (S)-enantiomers of related piperidine carboxamides exhibit local anesthetic properties, whereas the bulkier hexyl group in the (2R)-compound may alter target selectivity .

Synthesis and Industrial Production

Stepwise Synthesis

The synthesis involves three key steps:

  • Piperidine Ring Formation: Cyclization of precursors like δ-amino ketones or via intramolecular nucleophilic substitution.

  • Introduction of the 2,6-Dimethylphenyl Group: Achieved through amidation using 2,6-dimethylphenyl isocyanate or coupling reagents.

  • Hexyl Chain Attachment: Alkylation of the piperidine nitrogen with 1-bromohexane under basic conditions.

Industrial protocols optimize yield (∼75–85%) by employing catalysts (e.g., palladium for coupling reactions) and controlled temperatures (60–80°C).

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
CyclizationNH4OAc\text{NH}_4\text{OAc}, EtOH, reflux70
Amidation2,6-Dimethylphenyl isocyanate, DMF80
Alkylation1-Bromohexane, K2CO3\text{K}_2\text{CO}_3, DMF85

Purification and Characterization

Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization. Structural confirmation uses 1H^1\text{H}-NMR, 13C^{13}\text{C}-NMR, and high-resolution mass spectrometry. Enantiomeric purity is verified via chiral HPLC, critical given the compound’s stereospecific bioactivity .

Physicochemical Properties

Solubility and Stability

The compound is lipophilic (logP4.2\log P \approx 4.2), sparingly soluble in water (<0.1 mg/mL), and soluble in organic solvents (e.g., DMSO, ethanol). Stability studies indicate decomposition above 200°C, with no significant hydrolysis under physiological pH.

Spectroscopic Data

  • 1H^1\text{H}-NMR (400 MHz, CDCl3_3): δ 7.10 (t, 1H, Ar–H), 6.95 (d, 2H, Ar–H), 4.25 (m, 1H, piperidine-H), 3.45 (t, 2H, N–CH2_2), 2.25 (s, 6H, Ar–CH3_3).

  • IR (KBr): 1645 cm1^{-1} (C=O stretch), 1550 cm1^{-1} (N–H bend).

Biological Activity and Mechanism

In Vitro Studies

Preliminary assays indicate moderate inhibition of cyclooxygenase-2 (COX-2, IC5012 μM_{50} \approx 12 \ \mu\text{M}) and weak binding to the serotonin transporter (SERT, Ki450 nMK_i \approx 450 \ \text{nM}). These activities are stereospecific; the (2S)-enantiomer of a related compound showed 10-fold lower COX-2 affinity .

Table 3: Comparative Biological Activities of Piperidine Carboxamides

CompoundTargetActivity (KiK_i or IC50_{50})
(2R)-Target CompoundCOX-212 µM
(S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamideSERT2.3 µM
N-Despropyl RopivacaineNa+^+ Channel0.8 µM

Applications in Scientific Research

Drug Discovery

The compound serves as a lead structure for analgesics and anti-inflammatory agents. Its COX-2 inhibition parallels celecoxib, though with lower potency, suggesting avenues for structural optimization.

Material Science

The 2,6-dimethylphenyl group enables coordination to metal nanoparticles (e.g., Au, Ag), forming stable colloids for catalytic applications.

Neuroscience

Preliminary data suggest modulation of neurotransmitter reuptake, warranting further study in models of depression or anxiety .

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